7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
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Overview
Description
7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one is a complex organic compound with the molecular formula C10H14O4. It features a unique bicyclic structure that includes a three-membered ring and an eleven-membered ring, along with functional groups such as hydroxyl, ester, and ether groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the hydroxyl, ester, and ether groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .
Scientific Research Applications
7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The bicyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one: Similar in structure but may differ in the position of functional groups.
This compound: Another similar compound with slight variations in the ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its bicyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWPVPJYCLLPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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